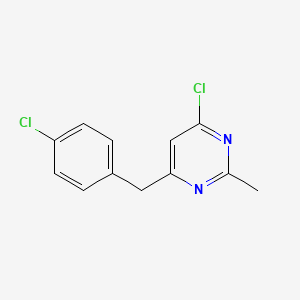

4-クロロ-6-(4-クロロベンジル)-2-メチルピリミジン

説明

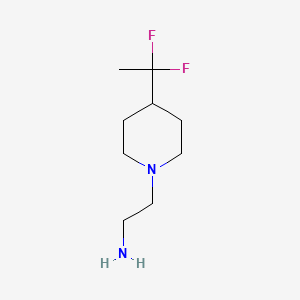

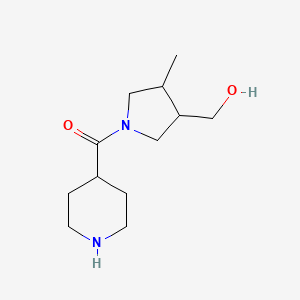

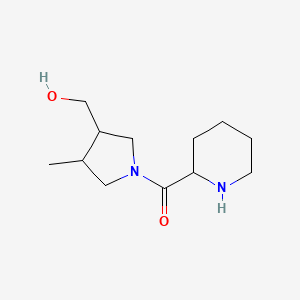

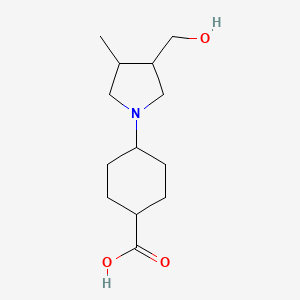

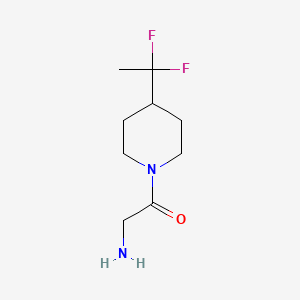

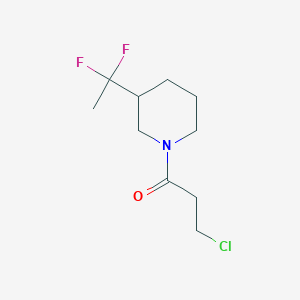

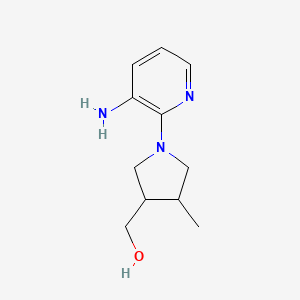

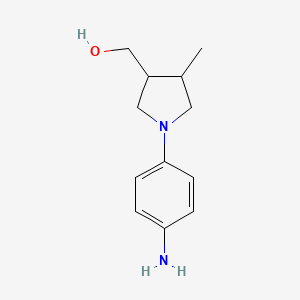

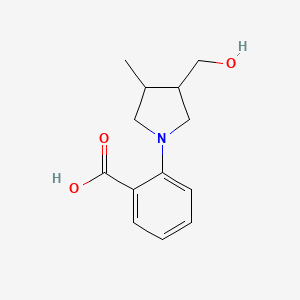

4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro and methyl groups in the structure of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine enhances its chemical reactivity and potential for various applications.

科学的研究の応用

医薬品化学: 薬物合成と開発

4-クロロ-6-(4-クロロベンジル)-2-メチルピリミジン: は、さまざまな薬理活性化合物の合成における重要な中間体として役立ちます。その構造はさらなる化学修飾に適しており、医薬品化学者は幅広い薬物候補を探求することができます。 たとえば、その誘導体は潜在的な治療効果について研究されており、安全性と有効性を高めて生活の質を向上させることに重点が置かれています .

計算化学: 分子間相互作用研究

計算化学では、この化合物を用いて新規薬物の生物活性をモデル化および予測することができます。 その分子間相互作用と物理化学的特性を研究することで、研究者は創薬プロセスに関する洞察を得ることができ、より優れた性能のために化合物を最適化することができます .

有機化学: カルコン誘導体の合成

4-クロロ-6-(4-クロロベンジル)-2-メチルピリミジンのピリミジン環は、カルコン誘導体の合成に使用できます。 これらの誘導体は、その多様な生物活性とさまざまな治療分野における潜在的な用途のために重要です .

薬理学: 生物学的効果分析

この化合物の誘導体は、抗炎症、抗癌、または抗菌活性などの生物学的効果について評価できます。 この分野の研究は、これらの分子がどのように生物学的標的に作用するかを理解することで、新しい薬物を発見することを目指しています .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 2-methylpyrimidine.

Nucleophilic Substitution: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 2-methylpyrimidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine.

Industrial Production Methods

Industrial production of 4-Chloro-6-(4-chlorobenzyl)-2-methylpyrimidine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

特性

IUPAC Name |

4-chloro-6-[(4-chlorophenyl)methyl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIPKEXAWYMSLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)